

Rizedisben (GE3126) chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: Rizedisben

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Rizedisben (GE3126): An In-depth Technical Guide

Introduction

Rizedisben, also known as GE3126, is a novel fluorophore developed for fluorescence-guided surgery. Its primary application lies in the enhanced intraoperative visualization of nerve structures. By binding to the myelin sheath of nerves, **Rizedisben** allows surgeons to more clearly identify and preserve critical neural pathways during complex procedures, such as radical prostatectomy, with the aim of reducing iatrogenic nerve injury and improving patient outcomes. This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental protocols related to **Rizedisben**.

Chemical Structure and Properties

The chemical identity of **Rizedisben** is 2-(4-(4-(4-(4-Aminostyryl)-3-methoxystyryl)phenylsulfonyl)piperazin-1-yl)ethanol hydrochloride.^[1] Its structure combines a styryl-based fluorophore with a piperazine moiety, which enhances its solubility and pharmacokinetic profile.

Physicochemical Properties

A summary of the key physicochemical properties of **Rizedisben** is presented in the table below.

Property	Value	Reference
Molecular Formula	C29H33N3O4S	MedChemExpress
Molecular Weight	519.66 g/mol	[1]
CAS Number	1311570-07-6	MedChemExpress
LogD (pH 7.4)	3.5	[1]

Optical Properties

Rizedisben is a blue-light excitable fluorophore.[2] Its optical properties are solvent-dependent, exhibiting a bathochromic shift (a shift to longer wavelengths) in both absorption and emission spectra with increasing solvent polarity.

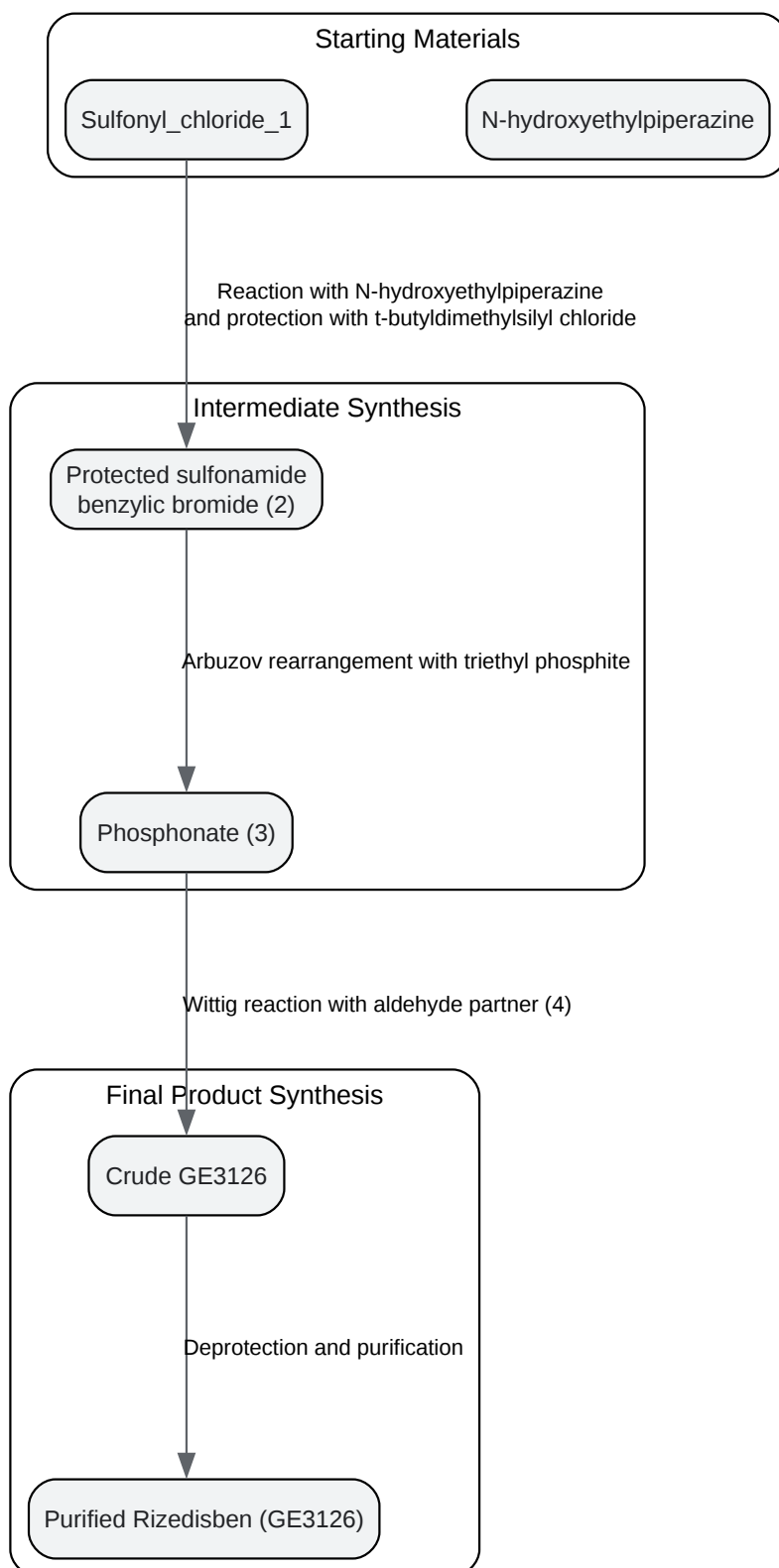
Mechanism of Action

Rizedisben functions by selectively binding to myelin, the lipid-rich sheath that insulates nerve cell axons. This binding is non-covalent and allows for the demarcation of nerve tissue from surrounding structures, such as adipose and muscle tissue, under fluorescent imaging conditions. While the precise molecular target within the myelin sheath has not been definitively elucidated for **Rizedisben** itself, studies on analogous myelin-binding dyes suggest that Myelin Basic Protein (MBP) is a likely binding partner.

Experimental Protocols

Chemical Synthesis of Rizedisben (GE3126)

The synthesis of **Rizedisben** is a multi-step process. A generalized workflow is depicted below.



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Caption: Synthetic workflow for **Rizedisben** (GE3126).

A detailed experimental protocol for the synthesis is as follows^[1]:

- Synthesis of Protected Sulfonamide Benzylic Bromide (2): Sulfonyl chloride 1 is reacted with N-hydroxyethylpiperazine. The resulting alcohol is then protected with t-butyldimethylsilyl chloride to yield the protected sulfonamide benzylic bromide 2.
- Synthesis of Phosphonate (3): An Arbuzov rearrangement is performed on compound 2 by reacting it with triethyl phosphite to produce the phosphonate 3.
- Wittig Reaction: Phosphonate 3 undergoes a Wittig reaction with an appropriate aldehyde partner (4) to form the styryl backbone of the fluorophore.
- Deprotection and Purification: The protecting group is removed, followed by purification of the final product, **Rizedisben** (GE3126).

In Vivo Fluorescence Imaging Protocol (Murine Model)

The following protocol is a general guideline for in vivo fluorescence imaging in a murine model, based on published studies^[1]:

- Animal Model: Studies have utilized mice for initial dosing and kinetics experiments.
- Formulation: **Rizedisben** is formulated for intravenous (IV) injection.
- Dosing: A dose-dependent increase in nerve fluorescence has been observed with doses ranging from 1.6 to 46.6 mg/kg.^[3] An optimal dose for sustained fluorescence is determined based on the specific application.
- Administration: **Rizedisben** is administered via a single IV injection.
- Imaging: Imaging is performed at various time points post-injection (e.g., 30 minutes to several hours) using a fluorescence imaging system equipped with an appropriate excitation light source (blue light spectrum) and emission filters.^[4]

Clinical Imaging Protocol (Robotic Radical Prostatectomy)

In a clinical setting for robotic-assisted radical prostatectomy, the following protocol has been described[2][4][5][6]:

- Patient Population: Patients scheduled for robot-assisted radical prostatectomy.[4]
- Dosing: A dose of 3.0 mg/kg has been identified as clinically effective for sustained intraoperative fluorescence.[6]
- Administration: **Rizedisben** is administered intravenously intraoperatively, typically around 30 minutes prior to the visualization of the target nerves.[4]
- Imaging: A blue light camera system integrated with the surgical robot is used to visualize the fluorescence of nerve structures, such as the obturator nerve and the neurovascular bundles.[2]
- Assessment: Fluorescence intensity is assessed both subjectively by the surgical team and can be measured objectively post-operatively using image analysis software.[5]

Signaling Pathways

Currently, there is no publicly available scientific literature to suggest that **Rizedisben** (GE3126) directly interacts with or modulates any specific cellular signaling pathways. Its mechanism of action is understood to be the structural binding to myelin, leading to fluorescence for imaging purposes, rather than eliciting a downstream signaling cascade.

Data Summary

In Vivo Efficacy in Murine Model

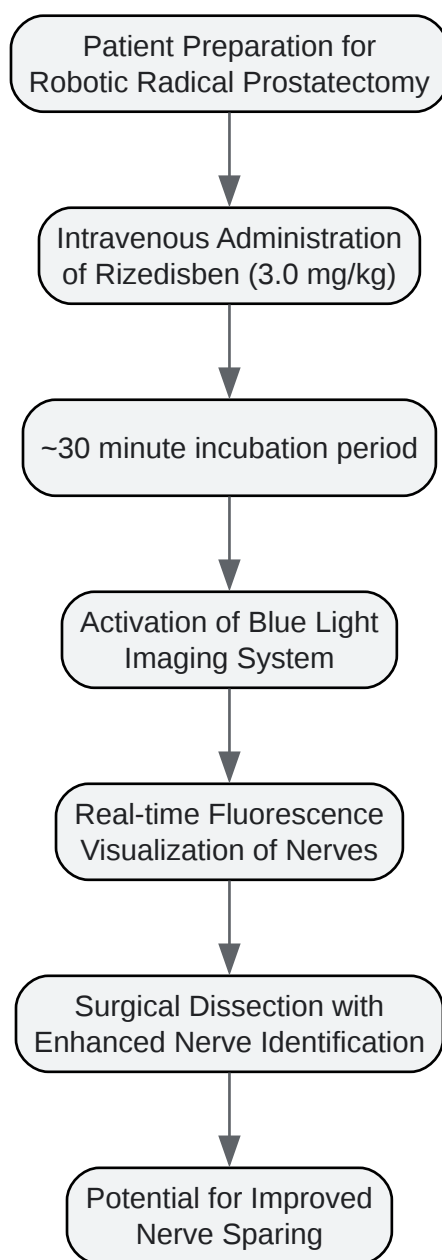
Parameter	Observation	Reference
Dose Range	1.6 - 46.6 mg/kg (IV)	[3]
Effect	Dose-dependent increase in sciatic nerve fluorescence intensity	[3]
Saturation	Slower signal saturation in adipose tissue at higher doses	[3]

Phase I Clinical Trial Data (Robotic Radical Prostatectomy)

Parameter	Observation	Reference
Optimal Dose	3.0 mg/kg	[6]
Onset of Fluorescence	Typically within 30 minutes	[4]
Duration of Fluorescence	Sustained for over 3 hours	[4]
Target Nerves Visualized	Obturator nerve and neurovascular bundles	[4]

Logical Relationships and Workflows

Intraoperative Nerve Visualization Workflow



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Caption: Clinical workflow for **Rizedisben**-guided surgery.

Conclusion

Rizedisben (GE3126) is a promising fluorescent agent for enhancing the safety and efficacy of surgical procedures where nerve preservation is critical. Its favorable chemical and optical properties, coupled with a clear mechanism of action, have enabled its successful translation

into clinical trials. Further research and broader clinical application will continue to define the role of this technology in improving surgical outcomes.

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- To cite this document: BenchChem. [Rizedisben (GE3126) chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15494318#rizedisben-ge3126-chemical-structure-and-properties]

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